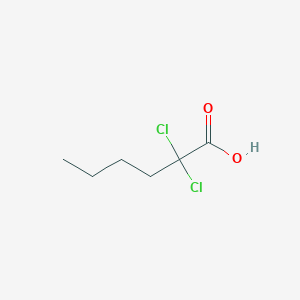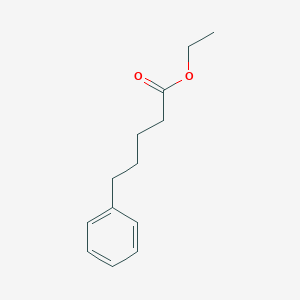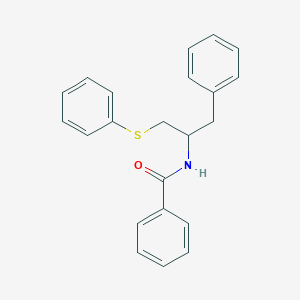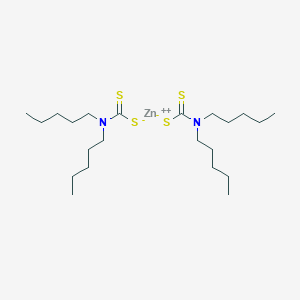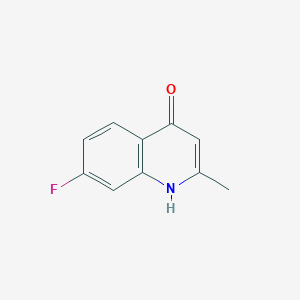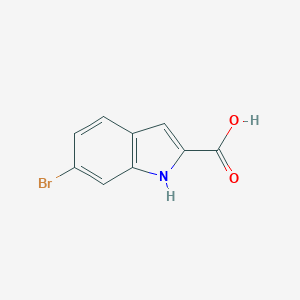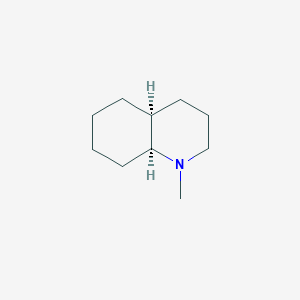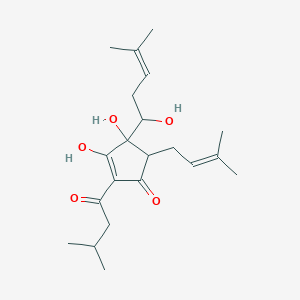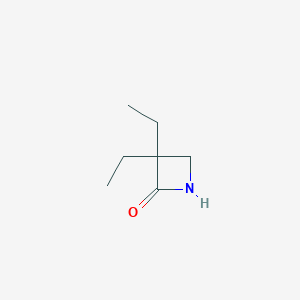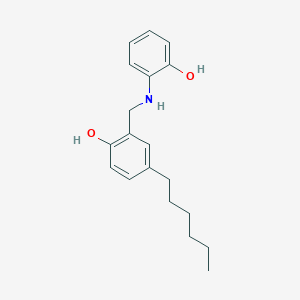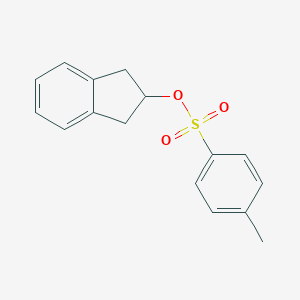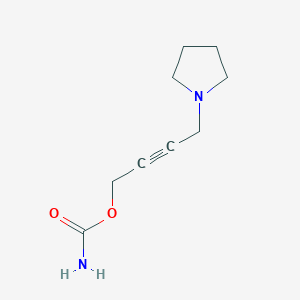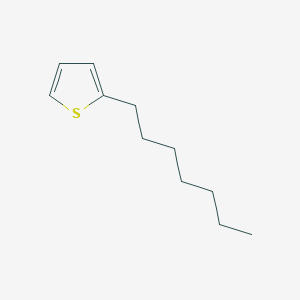![molecular formula C19H18N4O3 B097252 ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate CAS No. 16926-70-8](/img/structure/B97252.png)
ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate is a complex organic compound with the molecular formula C19H18N4O3 and a molecular weight of 350.4 g/mol. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrazole ring through an azo group, and an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Azo coupling reaction: The pyrazole derivative is then subjected to a diazotization reaction followed by coupling with benzoic acid to form the azo compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the diazotization and coupling reactions, and the use of catalysts to enhance the esterification process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the azo group.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring or cleavage of the azo group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted benzoic acid derivatives depending on the electrophile used.
科学研究应用
ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its azo linkage which can be cleaved to release active drugs.
Industry: Used in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用机制
The mechanism of action of this compound depends on its application. For instance, in biological systems, the azo group can be cleaved by enzymatic action to release active metabolites. The pyrazole ring can interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzoic acid moiety can also contribute to the compound’s activity by interacting with cellular components.
相似化合物的比较
Similar Compounds
- Benzoic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, methyl ester
- Benzoic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, propyl ester
Uniqueness
The ethyl ester derivative is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester can also affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct in its applications and effects.
属性
CAS 编号 |
16926-70-8 |
|---|---|
分子式 |
C19H18N4O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
ethyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)14-9-11-15(12-10-14)20-21-17-13(2)22-23(18(17)24)16-7-5-4-6-8-16/h4-12,22H,3H2,1-2H3 |
InChI 键 |
AZJDYKRGCOOWDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C |
| 16926-70-8 | |
溶解度 |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


